2,3,5-Trichloro-6-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHCKQCUYPAKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452127 | |
| Record name | 2,3,5-Trichloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22109-56-4 | |
| Record name | 2,3,5-Trichloro-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22109-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trichloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3,5 Trichloro 6 Methylpyridine and Its Close Congeners
Strategies for Direct Chlorination of Methylpyridine Precursors
Direct chlorination of methylpyridine (picoline) isomers is a primary route for the synthesis of chlorinated methylpyridines. These methods can be broadly categorized into gas-phase and liquid-phase processes, each with distinct mechanisms and operational parameters.
Gas-Phase Catalytic Chlorination Processes
Gas-phase chlorination is a widely employed industrial method for producing highly chlorinated pyridines. This process typically involves the reaction of a methylpyridine precursor with chlorine gas at elevated temperatures, often in the presence of a catalyst to enhance selectivity and reaction rates.
The selective chlorination of β-picoline (3-methylpyridine) in the vapor phase can yield various chlorinated products, including precursors to 2,3,5-trichloro-6-methylpyridine. For instance, the gas-phase chlorination of polychlorinated β-picolines at temperatures between 250°C and 450°C in the presence of a Lewis acid halide catalyst on an inorganic support can produce 2,3,5,6-tetrachloropyridine (B1294921) and 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). wikipedia.org The choice of catalyst is crucial for directing the chlorination to the desired positions on the pyridine (B92270) ring and the methyl group. Common catalysts include zinc chloride deposited on supports like activated carbon, γ-alumina, montmorillonite, or silica. wikipedia.org
In some processes, a dealuminated Mordenite zeolite or a supported palladium catalyst is used for the vapor phase chlorination of β-picoline at temperatures ranging from 175°C to 400°C. scribd.com These catalysts can promote the formation of 2-chloro-5-trichloromethylpyridine, a key intermediate. scribd.com The reaction conditions, such as temperature and the molar ratio of chlorine to the picoline substrate, are critical parameters that influence the product distribution. For example, at 325°C with a specific palladium catalyst, the chlorination of β-picoline can yield a mixture containing 18.5% 3-trichloromethylpyridine and 65.4% 2-chloro-5-(trichloromethyl)pyridine. scribd.com
| Catalyst System | Temperature Range (°C) | Key Products from β-Picoline |
| Lewis Acid Halide (e.g., ZnCl₂) on Inorganic Support | 250 - 450 | 2,3,5,6-Tetrachloropyridine, 2,3-dichloro-5-(trichloromethyl)pyridine wikipedia.org |
| Mordenite Zeolite or Supported Palladium | 175 - 400 | 2-Chloro-5-trichloromethylpyridine scribd.com |
Liquid-Phase Chlorination Approaches Utilizing Radical Mechanisms
Liquid-phase chlorination offers an alternative to gas-phase methods and often proceeds via a radical mechanism, particularly for the chlorination of the methyl side chain. This approach can be initiated by radical initiators or photochemical means.
The side-chain chlorination of 2-chloro-methylpyridines can be achieved by bubbling chlorine gas into the liquid substrate in the presence of a radical initiator. organic-chemistry.org Commonly used radical initiators include aliphatic azo-compounds such as 2,2'-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide. organic-chemistry.org The reaction generates hydrogen chloride as a byproduct, which can form hydrochloride salts with the basic pyridine nitrogen. Since the hydrochloride salt is less reactive towards further chlorination, it is often necessary to control the pH of the reaction mixture. This can be done by adding a basic solution to neutralize the generated HCl and maintain a pH between 0.5 and 3, which allows the radical chlorination to proceed effectively. organic-chemistry.orgchemtube3d.com
The mechanism of radical chlorination involves three main stages: initiation, propagation, and termination. In the initiation step, the radical initiator decomposes to form radicals, which then abstract a chlorine atom from Cl₂ to generate a chlorine radical. The propagation steps involve the abstraction of a hydrogen atom from the methyl group of the pyridine by a chlorine radical to form a pyridyl-methyl radical, which then reacts with Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain reaction. Termination occurs when two radicals combine.
Transformative Synthesis via Halogen Exchange and Functional Group Modification
Transformative synthetic methods provide alternative routes to this compound and its analogs. These strategies include halogen exchange reactions to introduce different halogens and the construction of the pyridine ring from acyclic precursors.
Chlorine-Fluorine Exchange Reactions in Trichloromethylpyridine Intermediates
Halogen exchange (HALEX) reactions are powerful tools for modifying halogenated compounds. A notable application in this context is the conversion of a trichloromethyl group to a trifluoromethyl group through chlorine-fluorine exchange. This transformation is particularly relevant for the synthesis of fluorinated pyridine derivatives, which are important in the agrochemical industry.
For example, 2,3-dichloro-5-(trichloromethyl)pyridine, which can be synthesized via the chlorination of 2-chloro-5-methylpyridine (B98176), can undergo a subsequent vapor-phase fluorination to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). This reaction represents a key step in the synthesis of several crop-protection products. The exchange of chlorine for fluorine atoms in the trichloromethyl group demonstrates the utility of halogen exchange in modifying the properties of these pyridine intermediates.
Construction of Pyridine Rings from Halogenated Methyl-Containing Building Blocks
The synthesis of the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. Classical methods such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses offer pathways to construct the pyridine core. fiveable.mewikipedia.org While direct examples of synthesizing this compound from acyclic halogenated, methyl-containing building blocks are not prominently documented, the principles of these established syntheses can be applied hypothetically.
The Hantzsch pyridine synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. fiveable.me To theoretically construct a pyridine with the desired substitution pattern of this compound, one might envision using a halogenated β-ketoester and a halogenated aldehyde. For instance, a highly chlorinated acetoacetate (B1235776) derivative could react with a chlorinated aldehyde and ammonia. However, the reactivity and stability of such heavily halogenated acyclic precursors would be significant challenges to overcome.
The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then cyclizes to a pyridine. wikipedia.orgorganic-chemistry.org A hypothetical route to a precursor of this compound could involve a halogenated enamine and a halogenated ethynylketone. The complexity and accessibility of the required halogenated acyclic starting materials make this a challenging, though theoretically plausible, approach.
Derivatization from Highly Chlorinated Pyridine and Related Substrates
Another effective strategy for obtaining this compound and its congeners is the derivatization of more highly chlorinated pyridine substrates. This can involve selective dechlorination or the substitution of chlorine atoms with other functional groups.
A documented method for the preparation of 2,3,5-trichloropyridine (B95902) involves the selective dechlorination of pentachloropyridine (B147404) or 2,3,5,6-tetrachloropyridine. organische-chemie.chgoogle.com This reaction is carried out using metallic zinc in a strongly alkaline aqueous solution. organische-chemie.chgoogle.com For example, reacting pentachloropyridine with zinc dust in the presence of ammonium (B1175870) hydroxide (B78521) and a water-immiscible solvent like toluene (B28343) can yield 2,3,5-trichloropyridine. organische-chemie.ch This demonstrates the feasibility of removing specific chlorine atoms from a polychlorinated pyridine ring to arrive at a less chlorinated derivative.
Furthermore, highly chlorinated pyridines can serve as substrates for nucleophilic substitution reactions. For instance, 2,3,5,6-tetrachloropyridine can react with methyl glycolate (B3277807) in the presence of a base like sodium carbonate to produce methyl 3,5,6-trichloro-2-pyridinyloxyacetate. ambeed.com This reaction showcases how a chlorine atom on a highly chlorinated pyridine can be displaced by an oxygen nucleophile, leading to a functionalized trichloropyridine derivative.
| Starting Material | Reagents | Product |
| Pentachloropyridine | Zinc, Ammonium Hydroxide, Toluene | 2,3,5-Trichloropyridine organische-chemie.ch |
| 2,3,5,6-Tetrachloropyridine | Methyl Glycolate, Sodium Carbonate | Methyl 3,5,6-trichloro-2-pyridinyloxyacetate ambeed.com |
Regioselective Reduction of Polychlorinated Pyridines (e.g., from pentachloropyridine)
The selective reduction of highly chlorinated pyridine rings offers a direct route to less chlorinated congeners. A notable example is the synthesis of 2,3,5-trichloropyridine from either pentachloropyridine or 2,3,5,6-tetrachloropyridine. This transformation can be effectively achieved through chemical reduction using metallic zinc in a strongly alkaline aqueous solution. pipzine-chem.comgoogle.com
The reaction is typically carried out in the presence of a water-immiscible organic solvent, such as benzene (B151609) or toluene, which facilitates the separation of the product. pipzine-chem.comprepchem.com Maintaining a high pH, generally between 11 and 14, is crucial for the regioselectivity of the reduction. pipzine-chem.comgoogleapis.com At lower pH values, the reduction of tetrachloropyridine tends to proceed further, leading to the formation of dichloropyridines and thus reducing the yield of the desired 2,3,5-trichloropyridine. pipzine-chem.com
The reaction temperature is generally maintained between 20°C and 100°C, often at the reflux temperature of the solvent mixture. pipzine-chem.com An excess of zinc dust is commonly employed to ensure the complete conversion of the starting material. pipzine-chem.com The reaction time can vary from a few hours to over 100 hours, depending on the specific conditions and scale of the reaction. pipzine-chem.com
A typical procedure involves charging a reaction vessel with the polychlorinated pyridine, the organic solvent, a strong aqueous base (like sodium hydroxide or ammonium hydroxide), and zinc dust. pipzine-chem.comprepchem.com The mixture is then heated and stirred for the required duration. Upon completion, the reaction mixture is cooled, and the solid by-products are removed by filtration. The organic layer containing the product is then separated and purified, for instance, by distillation. pipzine-chem.comprepchem.com
For example, the reaction of 2,3,5,6-tetrachloropyridine with zinc dust in a mixture of benzene and 8N sodium hydroxide at reflux for 7 hours can yield 2,3,5-trichloropyridine in approximately 77% yield. googleapis.com Similarly, reacting pentachloropyridine with zinc dust and 6N ammonium hydroxide in toluene at 70°C for 35 hours has been reported to produce 2,3,5-trichloropyridine with a 52% theoretical yield. prepchem.com
An alternative to chemical reduction is an electrochemical method. For instance, 2,3,5-trichloropyridine can be prepared by the electrolytic reduction of 2,3,5,6-tetrachloropyridine in a weakly alkaline solvent. This process, conducted in an electrolytic cell with a conductive cathode, offers a method that can avoid the use of zinc and the associated waste treatment. google.com
Table 1: Regioselective Reduction of Polychlorinated Pyridines
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,3,5,6-Tetrachloropyridine | Zinc dust, 8N Sodium Hydroxide, Benzene, Reflux, 7 hours | 2,3,5-Trichloropyridine | 77% | googleapis.com |
| Pentachloropyridine | Zinc dust, 6N Ammonium Hydroxide, Toluene, 70°C, 35 hours | 2,3,5-Trichloropyridine | 52% | prepchem.com |
| 2,3,5,6-Tetrachloropyridine | Electrolytic reduction, Weakly alkaline solvent, 20-50°C | 2,3,5-Trichloropyridine | >60% | google.com |
Pathways from Chloromethylpyridine Isomers (e.g., 2-chloro-5-chloromethylpyridine)
The synthesis of chlorinated pyridines can also be achieved through pathways starting from chloromethylpyridine isomers. A significant amount of research has focused on the synthesis of 2-chloro-5-chloromethylpyridine (CCMP) and its subsequent chlorination to produce more highly chlorinated derivatives, such as 2-chloro-5-trichloromethylpyridine. These compounds are valuable intermediates in the synthesis of various herbicides and insecticides. epo.org
One common route to CCMP starts with 3-methylpyridine (B133936) (β-picoline). agropages.com The process typically involves a two-step chlorination. In the first step, 3-methylpyridine is chlorinated on the pyridine ring to produce 2-chloro-5-methylpyridine. This can be achieved using chlorine gas in a suitable solvent and often in the presence of a catalyst. agropages.com
The resulting 2-chloro-5-methylpyridine is then subjected to a second chlorination step, this time on the methyl group, to yield 2-chloro-5-chloromethylpyridine. This side-chain chlorination is often carried out using chlorine gas in the presence of a radical initiator, such as UV light or a chemical initiator like benzoyl peroxide. epo.org
Further chlorination of the chloromethyl group can lead to the formation of dichloromethyl and trichloromethyl derivatives. For example, 2-chloro-5-trichloromethylpyridine can be prepared by the extensive chlorination of 2-chloro-5-methylpyridine. epo.org
An alternative approach to 2-chloro-5-methylpyridine, avoiding the direct chlorination of β-picoline which can lead to unwanted byproducts, involves the condensation of propionaldehyde (B47417) and an acrylic ester. epo.org This forms a 4-formylpentanoate ester, which is then aminated and cyclized to form a dihydropyridone. Subsequent halogenation, dehydrohalogenation, and chlorination steps yield 2-chloro-5-methylpyridine. epo.org
The direct, one-step synthesis of 2-chloro-5-chloromethylpyridine from 3-methylpyridine has also been explored. This can be achieved through vapor-phase chlorination at elevated temperatures in the presence of a supported palladium chloride catalyst. rsc.org
Table 2: Synthesis Pathways from Chloromethylpyridine Isomers
| Starting Material | Key Intermediates | Final Product (Congener) | Reagents and Conditions | Reference |
| 3-Methylpyridine | 2-Chloro-5-methylpyridine | 2-Chloro-5-chloromethylpyridine | 1. Cl₂, catalyst; 2. Cl₂, radical initiator | agropages.com |
| Propionaldehyde, Acrylic Ester | 4-Formylpentanoate ester, 5-Methyl-3,4-dihydro-2(1H)-pyridone | 2-Chloro-5-methylpyridine | Multi-step synthesis involving condensation, amination, cyclization, halogenation, dehydrohalogenation, and chlorination | epo.org |
| 3-Methylpyridine | - | 2-Chloro-5-chloromethylpyridine | Vapor-phase chlorination, PdCl₂/Al₂O₃ catalyst, 250-280°C | rsc.org |
| 2-Chloro-5-methylpyridine | - | 2-Chloro-5-trichloromethylpyridine | Chlorine gas, free radical initiator | epo.org |
While direct synthetic routes specifically for this compound are not as extensively documented in readily available literature, the methodologies described for its close congeners provide a strong foundation for its potential synthesis. It is plausible that similar strategies, such as the regioselective chlorination of a suitable methylpyridine precursor, could be employed to obtain the target molecule. The control of reaction conditions, including temperature, catalysts, and chlorinating agents, would be paramount in achieving the desired substitution pattern.
Elucidating Chemical Reactivity and Mechanistic Pathways of 2,3,5 Trichloro 6 Methylpyridine and Analogs
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strongly electron-withdrawing chloro substituents.
The regioselectivity of nucleophilic aromatic substitution on the 2,3,5-trichloro-6-methylpyridine ring is a critical aspect of its chemistry. In polychlorinated pyridine systems, substitution of a chlorine atom is a common reaction pathway. The positions on the pyridine ring are not equally reactive. The 2, 4, and 6-positions are generally the most activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex).
In this compound, the chlorine atoms are located at the 2, 3, and 5-positions. The chlorine at the 2-position is highly activated by the ring nitrogen. However, any substitution at this position would be subject to considerable steric hindrance from the adjacent methyl group at the 6-position and the chlorine atom at the 3-position. Similarly, substitution at the 3-position is sterically hindered by the chlorine at the 2-position. The chlorine at the 5-position is less sterically encumbered. Therefore, the outcome of an SNAr reaction is a balance between electronic activation and steric hindrance. While extensive reports specifically detailing the regioselectivity for this compound are not prevalent, studies on analogous systems like 2,4-dichloroquinazolines consistently show regioselective substitution at the more activated 4-position. nih.gov This highlights the principle that electronic factors often direct the initial site of nucleophilic attack, which is then modulated by steric constraints. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura coupling is a prominent example. nih.govsigmaaldrich.com This reaction typically involves the coupling of an organic halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com
The chlorinated sites on this compound serve as electrophilic partners in such couplings. The well-established catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Palladium(II) intermediate. youtube.com
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. nih.govyoutube.com
Reductive Elimination : The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. youtube.comyoutube.com
This methodology allows for the introduction of a wide array of substituents (alkyl, aryl, etc.) onto the pyridine core. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov Studies on related halogenated pyridines have demonstrated successful Suzuki couplings to produce complex molecules. mdpi.com
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Examples | Purpose |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride, Pd(P(t-Bu)3)2 | Facilitates the coupling reaction. sigmaaldrich.commdpi.com |
| Ligand | Triphenylphosphine, X-Phos | Stabilizes the palladium catalyst and influences its reactivity. sigmaaldrich.com |
| Organoboron Reagent | Arylboronic acids, Alkylboronic esters | Source of the nucleophilic carbon group. youtube.com |
| Base | K2CO3, Triethylamine | Activates the organoboron reagent for transmetalation. sigmaaldrich.commdpi.com |
| Solvent | 1,4-Dioxane, Water with surfactants (e.g., TPGS-750-M) | Solubilizes reactants and facilitates the reaction. sigmaaldrich.commdpi.com |
Transformations Involving the Methyl Substituent
The methyl group at the 6-position is another reactive handle on the molecule, susceptible to both oxidation and further halogenation.
The oxidation of methyl groups on heterocyclic rings to carboxylic acids is a fundamental transformation in organic synthesis. This is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. This would convert this compound into 2,3,5-trichloropyridine-6-carboxylic acid. This carboxylic acid derivative can then be further functionalized, for instance, by converting it into esters or amides. While this transformation is a standard procedure for many methylpyridines, specific literature detailing the oxidation of this compound is limited. However, related structures like 3,5,6-trichloro-2-pyridinol (B117793) are known precursors to carboxylic acid derivatives, such as methyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate, which is used as a herbicide. nih.govnih.gov
The methyl group of this compound can undergo further halogenation, most notably chlorination, to yield a trichloromethyl group. This reaction typically proceeds via a free-radical mechanism, initiated by UV light. libretexts.org In this process, chlorine radicals sequentially abstract hydrogen atoms from the methyl group, which are then replaced by chlorine atoms. The reaction can produce a mixture of mono-, di-, and trichlorinated products, but can be driven to completion to form the -(CCl₃) group by using a sufficient amount of chlorine. libretexts.org
The stepwise, deep chlorination of methylpyridines is an industrially significant process. For example, 2-methylpyridine (B31789) is chlorinated to produce 2-chloro-6-(trichloromethyl)pyridine, a key intermediate in the synthesis of certain agrochemicals. agropages.com This demonstrates that the transformation of the methyl group on the pyridine ring to a trichloromethyl group is a well-established and valuable synthetic route.
Reaction Kinetics and Computational Mechanistic Investigations
Understanding the rates and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies, which measure how reaction rates change with concentration and temperature, can provide empirical evidence for proposed mechanisms by determining the rate law and activation parameters. For instance, kinetic analysis of the degradation of the related compound 3,5,6-trichloro-2-pyridinol by fungi has been performed to understand its environmental fate. nih.gov
In parallel, computational chemistry offers powerful tools for in-depth mechanistic investigation. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathways. These calculations can determine the structures and energies of reactants, intermediates, and transition states. This allows for the calculation of activation barriers, which can be correlated with experimental reaction rates, and the prediction of regioselectivity in reactions like nucleophilic aromatic substitution. nih.gov For palladium-catalyzed reactions, computational studies are key in identifying the rate-determining step of the catalytic cycle, which is essential for designing more efficient catalysts. nih.gov Although specific computational studies focused solely on this compound are not widely reported, the application of these methods to analogous systems provides a robust framework for understanding its reactivity.
Studies on Electrophilic and Radical-Mediated Pyridine Derivatizations
The chemical behavior of substituted pyridines in electrophilic and radical-mediated reactions is a subject of significant academic and industrial interest, owing to the prevalence of the pyridine motif in pharmaceuticals, agrochemicals, and materials science. The reactivity of the pyridine ring is heavily influenced by the nature and position of its substituents. In the case of this compound, the presence of multiple electron-withdrawing chlorine atoms and an electron-donating methyl group creates a complex electronic landscape that dictates its susceptibility to further derivatization.
Electrophilic Aromatic Substitution:
Generally, the pyridine nucleus is considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iq The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), and in acidic media, the protonation of the nitrogen atom further deactivates the ring to a significant extent. uoanbar.edu.iq When electrophilic substitution does occur on an unsubstituted pyridine ring, it predominantly takes place at the 3-position (meta-position), as the intermediate carbocation (Wheland intermediate) avoids placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq
For highly chlorinated pyridines such as pentachloropyridine (B147404) and its derivatives, the ring is even more deactivated. However, the positions for potential electrophilic attack are limited. In the case of this compound, the only available position for substitution is the C-4 position. The combined electron-withdrawing effects of the three chlorine atoms would render this position highly electron-deficient and thus extremely unreactive towards common electrophiles under standard EAS conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions).
Radical-Mediated Derivatizations:
Radical-mediated reactions offer an alternative pathway for the functionalization of electron-deficient heterocyclic systems like polychlorinated pyridines. These reactions are often less sensitive to the electronic effects of the substituents on the aromatic ring compared to polar reactions.
Modern synthetic methods, such as those employing photoredox catalysis, have enabled the generation of pyridyl radicals from halopyridines. nih.gov This is typically achieved through a single-electron reduction of the halopyridine, leading to the formation of a radical anion which then expels a halide ion to generate the pyridyl radical. These radicals can then participate in various carbon-carbon bond-forming reactions.
While specific research on the radical-mediated derivatization of this compound is scarce, studies on related polychlorinated pyridines provide some insight. For instance, site-selective Suzuki-Miyaura reactions of pentachloropyridine have shown that the C-2 and C-6 positions are the most susceptible to palladium-catalyzed cross-coupling reactions. While this is a transition-metal-catalyzed process, it points towards the relative reactivity of the different positions on the polychlorinated pyridine ring.
For this compound, the generation of a pyridyl radical could theoretically occur at any of the chlorinated positions (C-2, C-3, or C-5) via photoredox catalysis. The resulting radical could then be trapped by various radical acceptors, such as alkenes or alkynes, to introduce new functional groups. The regioselectivity of the initial radical formation would depend on the specific reaction conditions and the relative stability of the resulting radical intermediates.
Furthermore, the methyl group at the C-6 position could also be a site for radical reactions, such as benzylic-type halogenation or oxidation, although the high degree of chlorination on the ring might influence the reactivity of the methyl group.
Detailed experimental data and mechanistic studies on the radical-mediated derivatization of this compound are not extensively reported. However, the general principles of radical chemistry on pyridine systems suggest that this would be a more viable approach for its functionalization compared to electrophilic substitution.
Data on Related Polychlorinated Pyridine Reactions
To provide a framework for understanding the potential reactivity of this compound, the following table summarizes reaction conditions for a related polychlorinated pyridine, 2,3,5,6-tetrachloropyridine (B1294921), which is used as an intermediate in the production of the pesticides chlorpyrifos (B1668852) and triclopyr. chemicalbook.comjubilantingrevia.comnih.gov
| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |
| 2,3,5,6-Tetrachloropyridine | Arylboronic acids, Pd catalyst | Arylated tetrachloropyridines | Suzuki-Miyaura Coupling | N/A |
| 2,3,5,6-Tetrachloropyridine | Nucleophiles (e.g., thiols, amines) | Substituted tetrachloropyridines | Nucleophilic Aromatic Substitution | N/A |
It is important to note that this table presents data for a related compound and serves to illustrate the types of transformations that polychlorinated pyridines can undergo. Specific yields and conditions would need to be determined experimentally for this compound.
Strategic Applications As Key Synthetic Intermediates and Functional Molecules
Precursors in Agrochemical Synthesis
The structural framework of 2,3,5-trichloro-6-methylpyridine is a versatile scaffold for the introduction of various functional groups, leading to the creation of a diverse range of agrochemical products.
Development of Herbicidal Agents
A significant application of this compound derivatives is in the synthesis of herbicides. For instance, the related compound 2,3,5,6-tetrachloropyridine (B1294921) is a precursor in the synthesis of Triclopyr methyl ester, a systemic herbicide used to control broadleaf weeds and woody plants. The synthesis involves the hydrolysis of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloro-2-pyridinol (B117793), which is then reacted with methyl chloroacetate. Triclopyr functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target plant.
Furthermore, the derivative 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which can be synthesized from precursors like 2-chloro-5-methylpyridine (B98176), is a key intermediate for the herbicide Haloxyfop-methyl. jst.go.jpnih.gov Haloxyfop-methyl is a post-emergence herbicide that effectively controls grass weeds in various dicotyledonous crops. jst.go.jp Its mechanism of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. jst.go.jp The synthesis of Haloxyfop-methyl involves the reaction of 2,3,5-DCTF with (R)-2-(4-hydroxy phenoxy) methyl propionate. google.com
Table 1: Herbicides Derived from Chlorinated Pyridine (B92270) Intermediates
| Herbicide | Key Intermediate | Precursor Mentioned in Sources |
| Triclopyr | 3,5,6-Trichloro-2-pyridyloxyacetic acid | 2,3,5,6-Tetrachloropyridine google.com |
| Haloxyfop-methyl | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 2-Chloro-5-methylpyridine, 2-Chloro-5-(chloromethyl)pyridine jst.go.jpnih.govgoogle.com |
| Flazasulfuron | 2-Chloro-3-trifluoromethyl pyridine | 3-Methylpyridine (B133936) agropages.com |
| Fluazifop-butyl | 2-Chloro-5-trifluoromethyl pyridine (CTF) | 2-Chloro-5-methylpyridine agropages.com |
Elucidation of Insecticidal and Insect Growth Regulatory Compound Synthesis
This compound and its derivatives are fundamental to the synthesis of several key insecticides. A prominent example is the organophosphate insecticide Chlorpyrifos (B1668852), which is produced from 3-methylpyridine via a multi-step synthesis that ultimately involves the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride. wikipedia.org Chlorpyrifos acts as a neurotoxin by inhibiting the acetylcholinesterase enzyme in insects. wikipedia.org
Another important insecticide, Chlorpyrifos-methyl, is also synthesized from 3,5,6-trichloro-2-pyridinol, in this case by reacting it with O,O-dimethyl thiophosphate. chemicalbook.comfao.org It is effective against a broad spectrum of insect pests. fao.org Furthermore, intermediates derived from chlorinated methylpyridines are used to produce a variety of other insecticides, including Imidacloprid, Acetamiprid, Chlorfluazuron, and Fluazuron. agropages.com
Table 2: Insecticides Derived from Chlorinated Pyridine Intermediates
| Insecticide | Key Intermediate | Precursor Mentioned in Sources |
| Chlorpyrifos | 3,5,6-Trichloro-2-pyridinol | 3-Methylpyridine wikipedia.org |
| Chlorpyrifos-methyl | 3,5,6-Trichloro-2-pyridinol | Not specified in provided context |
| Imidacloprid | 2-Chloro-5-chloromethylpyridine (CCMP) | 3-Methylpyridine agropages.com |
| Acetamiprid | 2-Chloro-5-chloromethylpyridine (CCMP) | 3-Methylpyridine agropages.com |
| Chlorfluazuron | 2,3-Dichloro-5-trifluoromethylpyridine (DCTF) | 3-Methylpyridine agropages.com |
| Fluazuron | 2,3-Dichloro-5-trifluoromethylpyridine (DCTF) | 3-Methylpyridine agropages.com |
Pathways to Fungicidal Active Ingredients
The utility of chlorinated pyridine intermediates extends to the development of fungicides. For instance, 2-hydroxy-6-trifluoromethyl pyridine (HTF), which can be produced from 2-chloro-6-trichloromethyl pyridine (CTC), is a precursor for the fungicide Picoxystrobin. agropages.com Additionally, 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), derived from 2,3-dichloro-5-trifluoromethylpyridine (DCTF), is a key intermediate for the fungicide Fluazinam. agropages.com Research has also explored novel fungicide lead scaffolds based on tetrahydrothieno[3,2-b]pyridine derivatives, indicating the ongoing potential of pyridine-based structures in fungicide discovery. mdpi.com
Intermediates in Pharmaceutical Compound Development
While the primary application of this compound and its close relatives lies in agrochemicals, they also serve as intermediates in the synthesis of pharmaceutical compounds. custchemvip.com The pyridine ring is a common motif in many pharmaceuticals, and chlorinated pyridines provide a versatile starting point for constructing more complex drug molecules. beilstein-journals.org For example, substituted pyridines are integral to the synthesis of drugs like Rosiglitazone, an antidiabetic medication. beilstein-journals.org The synthesis of such compounds often involves nucleophilic substitution reactions where the chlorine atoms on the pyridine ring are displaced by other functional groups. beilstein-journals.org
Roles in Specialized Chemical Applications (e.g., Nitrogen Fertilizer Synergists)
Beyond crop protection, derivatives of this compound have found a niche in specialized chemical applications, most notably as nitrogen fertilizer synergists. The compound 2-chloro-6-trichloromethyl pyridine (CTC) can act as a nitrification inhibitor. agropages.comsigmaaldrich.com Nitrification inhibitors slow down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, a process that can lead to nitrogen loss through leaching and denitrification. google.com By inhibiting this process, these compounds help to improve the efficiency of nitrogen fertilizers, reducing the amount needed and minimizing environmental pollution. agropages.comgoogle.com
Advanced Materials Chemistry Applications
Currently, there is limited specific information available regarding the direct application of this compound in advanced materials chemistry. However, the broader class of pyridine-containing polymers and materials is an active area of research. The unique electronic properties of the pyridine ring make it an attractive component for developing materials with specific optical, electronic, or catalytic properties. Future research may explore the incorporation of highly functionalized pyridines like this compound into novel polymers or materials to impart desired characteristics.
Environmental Fate, Transport, and Degradation Pathways
Biotic Degradation Mechanisms
Microbial Transformation and Mineralization:Numerous microorganisms have been identified that can degrade TCP in both soil and water.
Aerobic Degradation: Bacteria such as Pseudomonas sp. and Cupriavidus sp. have been shown to utilize TCP as a sole source of carbon and energy, metabolizing it to carbon dioxide and chloride. researchgate.netcapes.gov.br Fungal species, including those from the genera Aspergillus, Penicillium, Eurotium, and Emericella, have also demonstrated the ability to degrade TCP. nih.gov The degradation pathway often involves the hydrolysis of the parent compound chlorpyrifos (B1668852) to TCP, followed by the cleavage of the pyridine (B92270) ring. capes.gov.br
Anaerobic Degradation: Under anaerobic conditions, microbial consortia from dryland soil have been shown to effectively degrade TCP. researchgate.netresearchgate.net The process involves both reductive and hydrolytic dechlorination. researchgate.net Studies have observed the release of chloride ions and carbon dioxide during anaerobic incubation, indicating mineralization. researchgate.netebi.ac.uk
Environmental Distribution and Persistence
TCP is considered a persistent and mobile metabolite in the environment. plos.org Its half-life in soil can range from 65 to 360 days, depending on environmental conditions. plos.org Due to its higher water solubility compared to its parent compounds, TCP has the potential for widespread contamination of both soil and aquatic environments. plos.org It has been detected in various environmental compartments, including surface water, groundwater, and soil. mdpi.com The strong adsorption of related compounds to sediment can lead to their long-term persistence in aquatic systems. researchgate.netresearchgate.net
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to determining the precise molecular structure of a compound. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each probe different aspects of the molecule's constitution, and together, they provide a comprehensive structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and quantity of different types of protons (¹H NMR) and carbon atoms (¹³C NMR).
For 2,3,5-Trichloro-6-methylpyridine, the expected NMR signals would be simple and highly diagnostic.
¹H NMR: The spectrum is predicted to show two distinct signals. A singlet in the aromatic region (estimated at 7.5-8.5 ppm) corresponding to the lone proton at the C4 position, and a singlet in the aliphatic region (estimated at 2.5-3.0 ppm) corresponding to the three equivalent protons of the methyl group at the C6 position. The integration of these peaks would show a 1:3 ratio, confirming the presence of one aromatic proton and one methyl group.
¹³C NMR: The spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as the substitution pattern removes all symmetry. The chemical shifts would differentiate the three chlorine-bearing carbons, the two carbons bonded to the nitrogen and methyl group respectively, and the carbon bearing the lone hydrogen atom.
To illustrate the data obtained, the experimental NMR data for the related compound 2-Chloro-6-methylpyridine, which features fewer halogen substituents, provides a useful reference. chemicalbook.combldpharm.com
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 8.5 | Singlet | 1H | C4-H |
| ~2.5 - 3.0 | Singlet | 3H | C6-CH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, identifies the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, the key expected vibrational modes would include:
C-H vibrations: Stretching and bending modes from the methyl group.
Pyridine (B92270) Ring Vibrations: C=C and C=N stretching vibrations, typically found in the 1400-1650 cm⁻¹ region.
C-Cl Vibrations: Strong absorptions corresponding to the stretching of the carbon-chlorine bonds, usually located in the 600-800 cm⁻¹ region.
While a specific spectrum for the target compound is not available, studies on similar molecules like 2-Methoxy-6-methyl Pyridine and 2-chloro-6-methyl Pyridine provide insight into the expected frequency ranges for these vibrations. researchgate.netresearchgate.net The combination of three chloro-substituents would significantly influence the exact positions of the ring and C-Cl vibrations.
Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 2950-3000 | C-H Stretch (Methyl) | IR, Raman |
| 1400-1650 | C=C / C=N Ring Stretch | IR, Raman |
| 1370-1450 | C-H Bend (Methyl) | IR |
| 600-800 | C-Cl Stretch | IR (strong) |
Mass Spectrometry for Molecular Identification and Quantitative Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds in a mixture based on their boiling points and interactions with a capillary column, before detecting them with a mass spectrometer. This technique is well-suited for the analysis of chlorinated pyridines. The methodology for related compounds, such as the metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), often involves extraction followed by derivatization to increase volatility before GC-MS analysis. spkx.net.cnnih.gov
For this compound, GC-MS analysis would yield:
A Retention Time: A specific time at which the compound elutes from the GC column, characteristic of the compound under the given analytical conditions.
A Mass Spectrum: This would show a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight (197 g/mol for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N). Due to the presence of three chlorine atoms, this peak would be accompanied by a distinct isotopic pattern ([M+2]⁺, [M+4]⁺, [M+6]⁺) from the natural abundance of the ³⁷Cl isotope.
Fragmentation Data: Common fragmentation pathways would likely include the loss of a chlorine atom ([M-Cl]⁺) or the methyl group ([M-CH₃]⁺), providing further structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices like environmental or biological samples. It involves separation by high-performance liquid chromatography (HPLC) followed by two stages of mass analysis. This technique has been extensively validated for the analysis of related chloropyridine compounds, such as pesticides and their metabolites in various tissues. dtu.dknih.goveurl-pesticides.eu
In a typical LC-MS/MS method:
The first mass spectrometer (Q1) selects the molecular ion (precursor ion) of the target compound.
This ion is fragmented in a collision cell (q2).
The second mass spectrometer (Q3) then selects one or more specific fragment ions (product ions).
This process, known as Multiple Reaction Monitoring (MRM), is extremely selective, minimizing interference from the sample matrix and allowing for very low limits of detection. nih.gov A method for this compound would be developed by first identifying its precursor ion and then optimizing collision energy to produce stable, unique product ions for highly reliable quantification.
X-ray Crystallography for Solid-State Structural Determination and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can calculate the precise positions of atoms, as well as bond lengths, bond angles, and details of the crystal lattice packing.
No crystal structure has been published for this compound. However, the crystal structure of the closely related compound 2,3,6-Trichloro-5-(trichloromethyl)pyridine provides an excellent example of the detailed information this technique provides. nih.govresearchgate.net In the study of this analogue, crystals were grown from a 1,2-dichloroethane (B1671644) solution. The analysis revealed the exact molecular geometry and how the molecules arrange themselves in the crystal lattice, including the observation of weak intramolecular C-H···Cl contacts. nih.govnih.gov
The data obtained from such an analysis is highly detailed and allows for the unequivocal determination of the compound's solid-state conformation.
Crystallographic Data for the Analogue 2,3,6-Trichloro-5-(trichloromethyl)pyridine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₆HCl₆N |
| Molecular Weight | 299.78 |
| Crystal System | Orthorhombic |
| Space Group | P n a 2₁ |
| a (Å) | 8.3100 (17) |
| b (Å) | 17.018 (3) |
| c (Å) | 7.3160 (15) |
| Volume (ų) | 1034.6 (4) |
| Z (Molecules/Unit Cell) | 4 |
This data is for a related but distinct chemical compound and is presented for illustrative purposes.
Based on a comprehensive search of available scientific literature, there is no specific research data available for the advanced analytical and spectroscopic characterization of the chemical compound “this compound” focusing on the requested sections.
Specifically, no detailed research findings, data tables, or established methods could be retrieved for:
Chromatographic Method Development for Purity Assessment and Mixture Analysisfor this compound.
While information exists for structurally similar compounds, such as other isomers of trichloropyridine or different chlorinated pyridine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this analogous data. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and constraints.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the molecular properties of organic compounds. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.
Electronic Structure and Reactivity: The electronic nature of a molecule is described by its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For chlorinated pyridines, the presence of electron-withdrawing chlorine atoms and the nitrogen heteroatom significantly influences the electron density distribution across the aromatic ring. numberanalytics.com
Calculations on related compounds, such as 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, have shown that DFT methods can effectively predict these parameters. nih.gov Such studies typically reveal that charge transfer occurs within the molecule, and analyses like Natural Bond Orbital (NBO) can quantify this charge distribution and identify the most reactive sites. nih.gov A Molecular Electrostatic Potential (MEP) map visually represents the electrophilic and nucleophilic sites, where regions of negative potential (red/yellow) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. nih.gov
Spectroscopic Properties: Theoretical calculations are widely used to predict and interpret spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of a molecule. researchgate.net These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as C-Cl stretches, C-N vibrations, and methyl group deformations. nih.govresearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov For a molecule like 2,3,5-trichloro-6-methylpyridine, calculations would predict the chemical shifts for the single aromatic proton and the methyl protons, as well as for each carbon atom in the pyridine (B92270) ring. The agreement between calculated and experimental spectra helps validate the computational model and the molecular geometry. nih.govnih.gov
A hypothetical table of calculated quantum chemical parameters for a chlorinated pyridine derivative is shown below, illustrating the typical outputs of such studies.
| Parameter | Description | Illustrative Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 6.3 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.1 Debye |
| ¹H NMR (Methyl) | Predicted chemical shift for -CH₃ protons | 2.5 ppm |
| ¹³C NMR (C-Cl) | Predicted chemical shift for a carbon bonded to chlorine | 145 ppm |
Note: The values in this table are illustrative for a generic chlorinated pyridine and not specific experimental or calculated data for this compound.
Molecular Dynamics and Reaction Pathway Modeling
Molecular Dynamics (MD): Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents. dovepress.comyoutube.com An MD simulation solves Newton's equations of motion for a system of interacting particles, requiring a force field to describe the forces between them. youtube.com
For this compound, MD simulations could be used to study its behavior in different environments, such as water or organic solvents. nih.gov These simulations can reveal how the molecule rotates and translates, how its conformation might change, and how it interacts with solvent molecules through intermolecular forces like van der Waals forces or hydrogen bonding (if applicable). dovepress.com Parameters such as the Radius of Gyration (Rg) can indicate how compact the molecule's structure is in a given medium. dovepress.com While often applied to larger systems like polymers or biomolecules, MD is a valuable tool for understanding the dynamic behavior of small molecules. youtube.commdpi.com
Reaction Pathway Modeling: Theoretical chemistry can be used to model the step-by-step process of a chemical reaction, identifying transition states and calculating activation energies. nih.gov This is crucial for understanding how a compound like this compound might be synthesized or how it degrades. For instance, studies on the synthesis of pyridine derivatives often involve modeling cyclization or substitution reactions to predict regioselectivity and reaction feasibility. acs.orgacs.org
Similarly, the degradation of halogenated aromatic compounds can be modeled to predict metabolic pathways. researchgate.netnih.gov For a chlorinated pyridine, this could involve modeling reactions like hydroxylation (replacement of Cl with OH) or reductive dehalogenation (replacement of Cl with H). nih.govgoogle.com By calculating the energy profile of a proposed pathway, researchers can determine the most likely degradation products, which is essential for environmental fate assessment.
Crystal Structure Prediction and Polymorphism Studies
Crystal Structure Prediction (CSP): Predicting how a molecule will arrange itself in a solid-state crystal is a significant challenge in computational chemistry. rsc.orgarxiv.org CSP methods generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energies. researchgate.net Techniques like dispersion-corrected DFT are often employed for this purpose, as they accurately account for the intermolecular forces that govern crystal packing. rsc.orgrsc.org
For a molecule like this compound, a CSP study would generate a "crystal energy landscape," plotting the relative energies of thousands of hypothetical crystal structures. The structures with the lowest energies are the most likely candidates to be observed experimentally. researchgate.net Such studies have been successfully performed for simpler molecules like pyridine, where the known experimental forms were correctly identified as low-energy structures. rsc.org
Polymorphism Studies: Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, such as melting point and solubility. Computational studies can predict the existence of multiple stable or metastable polymorphs. researchgate.net By analyzing the crystal energy landscape, researchers can identify different low-energy structures that represent potential polymorphs. rsc.org While no specific polymorphism studies are documented for this compound, the methodologies applied to other halogenated aromatic compounds and substituted pyridines could be used to investigate this possibility. mdpi.comwur.nl
The table below shows hypothetical data from a CSP study for a substituted pyridine, indicating the predicted space group and relative energy of the most stable forms.
| Predicted Form | Space Group | Relative Lattice Energy (kJ/mol) | Z' |
| I | P2₁/c | 0.0 (Global Minimum) | 1 |
| II | P-1 | +0.8 | 2 |
| III | P2₁2₁2₁ | +1.5 | 1 |
Note: This table is a hypothetical representation of CSP results and is not based on actual data for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physical/environmental properties (QSPR). tsijournals.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression techniques to create a mathematical equation that predicts a specific endpoint, such as toxicity or water solubility. researchgate.netresearchgate.net
Biological Activity Prediction (QSAR): QSAR models are frequently used in the risk assessment of pesticides and their metabolites. nih.govnih.gov For a compound related to pesticides, such as this compound, a QSAR model could be developed to predict its potential toxicity to various organisms. nih.govgrowingscience.com For example, studies on pyridine derivatives have identified key structural features, such as the presence of halogens or other functional groups, that influence their antiproliferative or insecticidal activity. mdpi.com The model's equation often takes a form like:
Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
The descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). researchgate.net
Environmental Fate Prediction (QSPR): QSPR models are used to predict the environmental fate of chemicals. tsijournals.com This includes properties like water solubility, soil sorption coefficient (Koc), and bioconcentration factor (BCF). pfmodels.org Predicting these properties is crucial for understanding how this compound might distribute and persist in the environment. The models are built using datasets of compounds with known properties and validated to ensure their predictive power. tsijournals.compfmodels.org European agencies and other international bodies encourage the use of such in silico models to improve risk assessment for chemicals like pesticides and their degradation products. nih.gov
Future Research Directions and Emerging Areas
Sustainable and Green Synthesis Methodologies
Traditional synthesis routes for chlorinated pyridines often involve high temperatures, harsh reagents, and long reaction times, which present environmental and economic challenges. google.com For instance, the preparation of 2,3,5,6-tetrachloropyridine (B1294921) can require liquid-phase chlorination at temperatures over 180°C for 45-90 hours or gas-phase reactions at over 400°C. google.comgoogleapis.com A documented synthesis for the related 2,3,5-trichloropyridine (B95902) involves the reaction of pentachloropyridine (B147404) with zinc dust in a strongly alkaline solution for 35 hours. google.comprepchem.com
Future research must prioritize the development of sustainable and green synthesis methodologies for 2,3,5-Trichloro-6-methylpyridine. This involves exploring alternative reaction pathways that adhere to the principles of green chemistry, such as:
Novel Catalytic Systems: Investigating the use of more efficient and recyclable catalysts, such as supported metal catalysts or organocatalysts, to lower reaction temperatures and improve selectivity. Gas-phase reactions using catalysts like attapulgite (B1143926) or ferric chloride on various supports have shown promise for producing other trichloropyridines and could be adapted. google.com
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This could include the use of supercritical fluids, ionic liquids, or water-based reaction media.
Energy-Efficient Processes: Employing alternative energy sources like microwave irradiation or ultrasonic-assisted synthesis to reduce reaction times and energy consumption.
Atom Economy: Designing synthesis routes from readily available precursors that maximize the incorporation of all starting materials into the final product, minimizing waste.
Rational Design of Novel Derivatives with Enhanced Properties
The true potential of this compound likely lies in its role as a versatile chemical scaffold. The strategic placement of chloro- and methyl- substituents on the pyridine (B92270) ring provides multiple reaction sites for derivatization. Future research should focus on the rational design of novel derivatives with tailored and enhanced properties for various applications.
Agrochemicals: Chlorinated and methylated pyridine cores are integral to many herbicides and pesticides. nih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for several crop-protection products. nih.gov By analogy, derivatives of this compound could be synthesized and screened for potent herbicidal or insecticidal activity.
Pharmaceuticals: Pyridine derivatives are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov Research efforts could explore nucleophilic substitution reactions to replace one or more chlorine atoms on the this compound ring with various functional groups (amines, thiols, alkoxides) to create libraries of new compounds for drug discovery programs. Studies on nitropyridine derivatives have shown that such modifications can yield potent kinase inhibitors. nih.gov
Table 1: Examples of Bioactive Scaffolds Related to Chlorinated Pyridines
| Scaffold/Intermediate | Resulting Bioactive Compound Class | Potential Application | Reference |
|---|---|---|---|
| 2-Chloro-5-methyl-3-nitropyridine | Substituted amides and sulfamides | Janus kinase 2 (JAK2) inhibitors | nih.gov |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Various complex molecules | Crop-protection products | nih.gov |
| 2,3,5-Trichloropyridine | Phosphorothioates | Insecticides, miticides | google.com |
Deeper Understanding of Environmental Behavior and Remediation Strategies
The introduction of any new or more widely used chemical necessitates a thorough understanding of its environmental fate and potential impact. For this compound, there is a critical need for research into its environmental behavior.
Persistence and Degradation: Studies should investigate the compound's persistence in soil and water. The carbon-chlorine bond is strong, suggesting that highly chlorinated compounds can be resistant to degradation and may persist in the environment for long periods. researchgate.net Research should identify potential biotic and abiotic degradation pathways and characterize any resulting metabolites, such as hydroxylated derivatives like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a known persistent metabolite of other organophosphate pesticides. nih.govwikipedia.orgnih.gov
Toxicity and Bioaccumulation: Ecotoxicological studies are essential to determine the potential risks to aquatic and terrestrial organisms. The lipophilicity of chlorinated compounds suggests a potential for bioaccumulation in food webs. nih.gov
Remediation Strategies: In case of environmental contamination, effective remediation strategies will be required. Future work should evaluate the efficacy of existing technologies for chlorinated solvent cleanup, such as in-situ chemical reduction (ISCR) using zero-valent iron (ZVI), thermal remediation, and advanced oxidation processes. augustmack.comresearchgate.netmdpi.com The potential for bioremediation, using microorganisms capable of reductive dechlorination, is a particularly promising green approach that warrants investigation. researchgate.net
Advanced Analytical Tools for Trace Analysis and Metabolite Profiling
To support research into synthesis, environmental fate, and biological activity, the development of robust and sensitive analytical methods is paramount.
Trace Analysis: Future research should focus on establishing validated methods for the detection and quantification of this compound at trace levels in complex matrices like soil, water, and biological tissues. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for this purpose. An HPLC method has been developed for the related compound 3,6-Dichloro-2-(trichloromethyl)pyridine, which could serve as a starting point. sielc.com
Metabolite Profiling: Understanding how this compound is metabolized in organisms and in the environment is crucial for assessing its toxicological profile. Advanced analytical platforms, particularly high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS), are needed to identify and characterize potential transformation products. nih.gov In vitro studies using liver microsomes or hepatocytes can provide initial insights into metabolic pathways. nih.gov The use of isotopically labeled standards, such as those developed for TCP (e.g., ¹³C₃, ¹⁵N-labeled), would greatly enhance the accuracy of quantification and metabolite identification. sigmaaldrich.com
Table 2: Potential Analytical Methods for Future Investigation
| Analytical Technique | Target Application | Analytes of Interest | Reference for Analogue |
|---|---|---|---|
| HPLC-UV/MS | Quantification in formulations and environmental samples | This compound | sielc.com |
| GC-MS/MS | Trace analysis in environmental matrices (water, soil) | This compound | nih.gov |
Synergistic Approaches in Material Science and Bioactive Compound Development
Looking further ahead, the unique electronic and structural properties of this compound could be leveraged in synergistic applications that bridge material science and bioactive compound development.
Advanced Materials: The pyridine nitrogen atom and chloro-substituents make this molecule a candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, or as controlled-release systems for bioactive agents.
Bioactive Conjugates: The compound could be used as a building block to be conjugated with other known bioactive molecules to create hybrid compounds with synergistic or novel modes of action. For example, attaching it to photosensitizers could create new agents for photodynamic therapy. mdpi.com
Functional Polymers: Incorporating this compound as a monomer into polymer chains could yield functional materials with unique properties, such as enhanced thermal stability, flame retardancy, or specific binding capabilities, stemming from the high chlorine content and the polar pyridine ring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,5-trichloro-6-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves chlorination of 6-methylpyridine derivatives using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (80–120°C). The methyl group at position 6 directs chlorination to positions 2, 3, and 5 due to steric and electronic effects. Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions, with purification via fractional distillation or recrystallization .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS to avoid over-chlorination. Substituent positions can be confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Analyze degradation products using HPLC with UV detection (λ = 254 nm) or LC-MS. The compound’s stability is influenced by the electron-withdrawing chlorine atoms, which reduce susceptibility to hydrolysis compared to non-halogenated pyridines .
- Key Considerations : Compare degradation kinetics to structurally similar compounds (e.g., 2,3,6-trichloro-5-(trifluoromethyl)pyridine) to identify substituent-specific trends .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) is preferred due to the compound’s high halogen content, enhancing sensitivity. For polar matrices (e.g., biological samples), use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and acetonitrile/water gradient. Calibration curves should span 0.1–100 µg/mL, with deuterated analogs as internal standards .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of substituents. For example, the methyl group at position 6 increases electron density at position 4, making it less reactive toward nucleophilic substitution. Validate predictions experimentally using sodium methoxide (NaOMe) or ammonia (NH₃) to generate hydroxyl or amino derivatives, followed by NMR analysis .
- Data Contradiction Note : Discrepancies between computational and experimental results may arise from solvent effects or transition-state stabilization not captured in DFT. Address this by repeating reactions in polar aprotic solvents (e.g., DMF) and comparing kinetic data .
Q. What strategies resolve contradictory data on the environmental persistence of this compound?
- Methodological Answer : Conflicting persistence studies often stem from variable soil organic matter (SOM) content or microbial activity. Conduct controlled microcosm experiments with standardized OECD 307 protocols, using ¹⁴C-labeled compound to track mineralization. Pair with metagenomic analysis to identify degradative microbial communities. For example, SOM >5% increases adsorption, reducing bioavailability and overestimating persistence in low-SOM studies .
Q. How does the compound’s reactivity in cross-coupling reactions compare to other polychlorinated pyridines?
- Methodological Answer : Assess reactivity via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids. The methyl group at position 6 sterically hinders coupling at position 2, favoring position 5. Compare yields to 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, where the sulfonyl group enhances electrophilicity at position 6. Characterize products via X-ray crystallography to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
